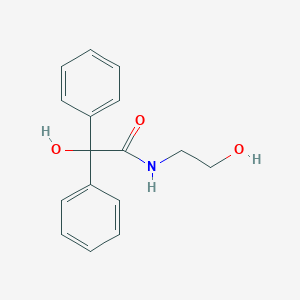
2-hydroxy-N-(2-hydroxyethyl)-2,2-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N-(2-hydroxyethyl)-2,2-diphenylacetamide, also known as Diphenylhydroxyethylaminoacetamide (DHEAA), is a chemical compound that has been widely studied for its potential therapeutic applications. It is a white crystalline powder that is soluble in water and ethanol. DHEAA has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. In
Wirkmechanismus
The exact mechanism of action of DHEAA is not fully understood. However, it has been proposed that DHEAA exerts its biological effects by modulating various signaling pathways. For example, DHEAA has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. DHEAA has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects
DHEAA has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to induce apoptosis in cancer cells. In addition, DHEAA has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. DHEAA has also been shown to reduce the levels of triglycerides and cholesterol in the blood, and to improve liver function.
Vorteile Und Einschränkungen Für Laborexperimente
DHEAA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be easily dissolved in water and ethanol. DHEAA has also been found to exhibit low toxicity in animal studies. However, there are also some limitations to using DHEAA in lab experiments. For example, the exact mechanism of action of DHEAA is not fully understood, which makes it difficult to design experiments to study its effects. In addition, DHEAA has been found to exhibit low solubility in some organic solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DHEAA. One area of research could focus on the development of novel synthetic methods for DHEAA that improve its yield and purity. Another area of research could focus on the identification of the exact molecular targets of DHEAA and the signaling pathways that it modulates. This could provide insights into the mechanisms underlying its biological effects and could lead to the development of new therapeutic applications. Finally, future research could focus on the development of DHEAA derivatives with improved pharmacokinetic properties and therapeutic efficacy.
Synthesemethoden
DHEAA can be synthesized by the reaction of 2-aminoethanol with 2,2-diphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction results in the formation of DHEAA as a white crystalline powder with a yield of approximately 80%.
Wissenschaftliche Forschungsanwendungen
DHEAA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects in various in vitro and in vivo models. DHEAA has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. In addition, DHEAA has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Eigenschaften
Molekularformel |
C16H17NO3 |
|---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
2-hydroxy-N-(2-hydroxyethyl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C16H17NO3/c18-12-11-17-15(19)16(20,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,18,20H,11-12H2,(H,17,19) |
InChI-Schlüssel |
UOFPFUNJBGEMOQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCCO)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





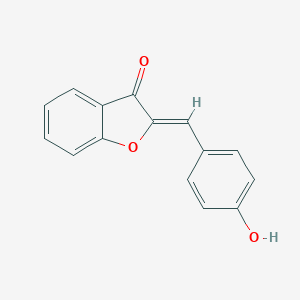
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
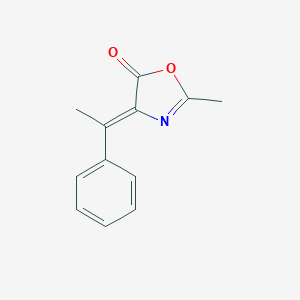

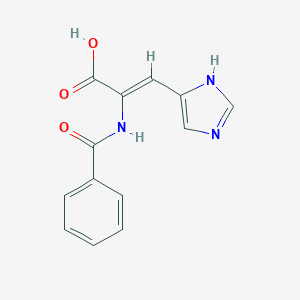
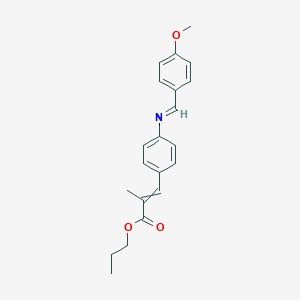

![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
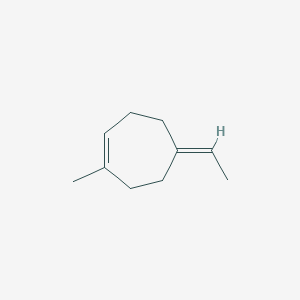
![2-Methoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231314.png)
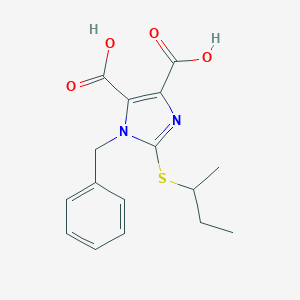
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)